molecular formula C20H18O2 B1199652 trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene CAS No. 68162-13-0

trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene

Cat. No. B1199652
CAS RN: 68162-13-0
M. Wt: 290.4 g/mol
InChI Key: YZIIKMBFHLJAFT-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3, 4-Dihydro-3, 4-dihydroxy-7, 12-dimethylbenz[a]anthracene, also known as trans-dmba-3, 4-dihydrodiol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. trans-3, 4-Dihydro-3, 4-dihydroxy-7, 12-dimethylbenz[a]anthracene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans-3, 4-dihydro-3, 4-dihydroxy-7, 12-dimethylbenz[a]anthracene is primarily located in the membrane (predicted from logP).
Trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene is a phenanthrol.

Scientific Research Applications

Metabolic Identification and DNA Binding

Trans-3,4-dihydrodiol metabolites of 7,12-dimethylbenz[a]anthracene have been identified as significant in studies of carcinogenic and adrenocorticolytic agents. These metabolites demonstrate stronger DNA-binding activities upon further metabolism compared to their parent compounds (Chou & Yang, 1978).

Tumor Initiating Activity

The trans-3,4-dihydrodiol of 7,12-dimethylbenz[a]anthracene has been found to be a potent tumor initiator in mouse skin, suggesting its role as a proximal carcinogen (Slaga et al., 1979).

Oxidation Processes and Enzymic Reactions

Studies have shown the formation of trans-3,4-dihydro-3,4-dihydroxybenz[a]anthracene through oxidation processes and enzymic reactions, further highlighting its significance in scientific research (Tierney et al., 1978).

Role in Malignant Transformation and Mutagenesis

Research has indicated that trans-dihydrodiols derived from 7,12-dimethylbenz[a]anthracene, including the 3,4-dihydrodiol, can induce mutations and malignant transformations, demonstrating their biological activity and importance in cancer research (Marquardt et al., 1978).

Chiral Analysis and Resolution

The enantiomers of trans-3,4-dihydrodiol have been studied through high-performance liquid chromatography, contributing to the understanding of stereochemistry in chemical and pharmacological research (Yang & Weems, 1984).

Metabolic and Environmental Degradation

Mycobacterium vanbaalenii PYR-1 demonstrates regio- and stereoselective metabolism of 7,12-dimethylbenz[a]anthracene, including the production of trans-3,4-dihydrodiol, which is important for understanding microbial degradation of carcinogenic compounds (Moody et al., 2003).

properties

CAS RN

68162-13-0

Product Name

trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3S,4S)-7,12-dimethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C20H18O2/c1-11-13-5-3-4-6-14(13)12(2)19-15(11)7-8-17-16(19)9-10-18(21)20(17)22/h3-10,18,20-22H,1-2H3/t18-,20-/m0/s1

InChI Key

YZIIKMBFHLJAFT-ICSRJNTNSA-N

Isomeric SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C[C@@H]([C@H]3O)O

SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(C3O)O

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(C3O)O

Other CAS RN

74938-86-6
92693-62-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 2
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 3
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 4
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 5
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene
Reactant of Route 6
trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.